molecular formula C24H16ClN7O2S B13820071 (E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride

(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride

Cat. No.: B13820071
M. Wt: 501.9 g/mol
InChI Key: OXFPOFQVMCYBHM-YGCVIUNWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BPST Chloride involves the reaction of benzothiazole derivatives with phthalhydrazide and styryl tetrazolium chloride under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the tetrazolium salt.

Industrial Production Methods

Industrial production of BPST Chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

BPST Chloride undergoes several types of chemical reactions, including:

    Reduction: BPST Chloride is reduced to its corresponding formazan by various reducing agents.

    Substitution: The chloride ion in BPST Chloride can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Common reducing agents include sodium borohydride and ascorbic acid.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Formazan: The primary product of the reduction of BPST Chloride is its corresponding formazan, which is used in various histochemical applications.

Scientific Research Applications

BPST Chloride has a wide range of applications in scientific research, including:

Mechanism of Action

BPST Chloride exerts its effects through the reduction of the tetrazolium ring to form formazan. This reduction is typically catalyzed by dehydrogenase enzymes present in tissues and cells. The resulting formazan is a colored compound that can be easily quantified, providing a measure of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Neotetrazolium Chloride: Another tetrazolium salt used in histochemical applications.

    Nitroblue Tetrazolium: Commonly used in biochemical assays to detect superoxide production.

    XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Used in cell viability assays.

Uniqueness

BPST Chloride is unique in its ability to produce a single, well-defined formazan, making it highly suitable for quantitative histochemical studies. Its specificity and ease of quantification set it apart from other tetrazolium salts.

Properties

Molecular Formula

C24H16ClN7O2S

Molecular Weight

501.9 g/mol

IUPAC Name

6-[5-[(E)-2-phenylethenyl]-3-thiopyrano[2,3-b]pyrrol-6-yltetrazol-3-ium-2-yl]-2,3-dihydrophthalazine-1,4-dione;chloride

InChI

InChI=1S/C24H15N7O2S.ClH/c32-22-18-10-9-17(14-19(18)23(33)27-26-22)30-28-20(11-8-15-5-2-1-3-6-15)29-31(30)21-13-16-7-4-12-34-24(16)25-21;/h1-14H,(H,28,29);1H/b11-8+;

InChI Key

OXFPOFQVMCYBHM-YGCVIUNWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN([N+](=N2)C3=CC4=CC=CSC4=N3)C5=CC6=C(C=C5)C(=O)NNC6=O.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN([N+](=N2)C3=CC4=CC=CSC4=N3)C5=CC6=C(C=C5)C(=O)NNC6=O.[Cl-]

Origin of Product

United States

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